molecular formula C10H20N2O B13205006 1-[(3-Methoxycyclobutyl)methyl]piperazine

1-[(3-Methoxycyclobutyl)methyl]piperazine

Cat. No.: B13205006
M. Wt: 184.28 g/mol
InChI Key: KXSSQHGSPSNZEY-UHFFFAOYSA-N
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Description

1-[(3-Methoxycyclobutyl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxycyclobutyl)methyl]piperazine typically involves the reaction of piperazine with a suitable cyclobutyl derivative. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-methoxycyclobutylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxycyclobutyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxycyclobutyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxycyclobutyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve GABAergic and serotonergic systems.

Comparison with Similar Compounds

    1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.

    1-(3-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxycyclobutyl group.

    1-(4-Methoxyphenyl)piperazine: Similar to 1-(3-Methoxyphenyl)piperazine but with the methoxy group in a different position.

Uniqueness: 1-[(3-Methoxycyclobutyl)methyl]piperazine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[(3-methoxycyclobutyl)methyl]piperazine

InChI

InChI=1S/C10H20N2O/c1-13-10-6-9(7-10)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3

InChI Key

KXSSQHGSPSNZEY-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)CN2CCNCC2

Origin of Product

United States

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